molecular formula C24H18N2O4S2 B12151423 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

Cat. No.: B12151423
M. Wt: 462.5 g/mol
InChI Key: YZYWMEPGFDERML-UHFFFAOYSA-N
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Description

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidine-2,3-dione structure, followed by the introduction of the benzothiazolyl, methoxyphenyl, and thiophenyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and strong bases for deprotonation steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound used in similar synthetic applications.

    Benzothiazole derivatives:

Uniqueness

What sets (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione apart is its combination of functional groups, which provides a unique set of chemical properties and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial use.

Properties

Molecular Formula

C24H18N2O4S2

Molecular Weight

462.5 g/mol

IUPAC Name

4-hydroxy-2-(4-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H18N2O4S2/c1-13-5-10-16-18(12-13)32-24(25-16)26-20(14-6-8-15(30-2)9-7-14)19(22(28)23(26)29)21(27)17-4-3-11-31-17/h3-12,20,28H,1-2H3

InChI Key

YZYWMEPGFDERML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)OC

Origin of Product

United States

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